molecular formula C12H11N3O2 B11225810 N'-[(5-methyl-2-furyl)methylene]isonicotinohydrazide CAS No. 92577-28-1

N'-[(5-methyl-2-furyl)methylene]isonicotinohydrazide

Cat. No.: B11225810
CAS No.: 92577-28-1
M. Wt: 229.23 g/mol
InChI Key: RQXYZIPZGWAYFQ-RIYZIHGNSA-N
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Description

N’-[(E)-(5-methylfuran-2-yl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an alkyl or aryl group. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-methylfuran-2-yl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between pyridine-4-carbohydrazide and 5-methylfurfural. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-methylfuran-2-yl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(5-methylfuran-2-yl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Exhibits potential antimicrobial and antioxidant properties, making it a candidate for biological studies.

    Medicine: Investigated for its potential anticancer and anti-inflammatory activities.

    Industry: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-methylfuran-2-yl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, while its antioxidant activity is due to its ability to scavenge free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-methylfuran-2-yl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of the 5-methylfuran moiety, which imparts distinct electronic and steric properties. This makes it a versatile ligand in coordination chemistry and a potential candidate for various biological applications .

Properties

CAS No.

92577-28-1

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C12H11N3O2/c1-9-2-3-11(17-9)8-14-15-12(16)10-4-6-13-7-5-10/h2-8H,1H3,(H,15,16)/b14-8+

InChI Key

RQXYZIPZGWAYFQ-RIYZIHGNSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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